molecular formula C12H16N2OS B5799462 N-(anilinocarbonothioyl)-3-methylbutanamide

N-(anilinocarbonothioyl)-3-methylbutanamide

Cat. No. B5799462
M. Wt: 236.34 g/mol
InChI Key: CXHQGLQUDWQZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAT is a synthetic compound that belongs to the class of thiol-containing molecules. It was first synthesized in the 1990s as a potential anti-cancer drug, but its use in cancer treatment was limited due to its toxicity. However, its unique chemical properties have made it an attractive tool for scientific research in various fields.

Scientific Research Applications

MAT has been used extensively in scientific research as a tool to study various biological processes. It can be used to inhibit the activity of enzymes that contain a cysteine residue, such as proteases and kinases. This makes it a useful tool for studying the role of these enzymes in various biological processes, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

MAT works by reacting with the thiol group of cysteine residues in enzymes, forming a covalent bond. This covalent bond inhibits the activity of the enzyme, leading to a decrease in its biological function. The specificity of MAT for cysteine-containing enzymes makes it a useful tool for studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
MAT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various proteases and kinases, leading to a decrease in the activity of these enzymes. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of MAT is its specificity for cysteine-containing enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of MAT is its toxicity. It has been shown to be toxic to both cancer and normal cells, which limits its use in vivo.

Future Directions

There are several future directions for the use of MAT in scientific research. One area of research is the development of more specific inhibitors of cysteine-containing enzymes. Another area of research is the development of MAT analogs with reduced toxicity. Finally, MAT could be used in combination with other inhibitors to target multiple enzymes simultaneously.
In conclusion, MAT is a unique compound that has been widely used in scientific research for its ability to inhibit the activity of cysteine-containing enzymes. Its specificity for these enzymes makes it a useful tool for studying various biological processes. However, its toxicity limits its use in vivo, and future research should focus on developing more specific and less toxic MAT analogs.

Synthesis Methods

MAT can be synthesized through a multi-step process that involves the reaction of aniline with carbon disulfide to produce anilinocarbonyl sulfide. This intermediate is then reacted with 3-methylbutanoyl chloride to produce MAT. The process is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

3-methyl-N-(phenylcarbamothioyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9(2)8-11(15)14-12(16)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHQGLQUDWQZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(phenylcarbamothioyl)butanamide

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